2-(4-Bromo-1H-imidazol-1-YL)pyridine
Overview
Description
2-(4-Bromo-1H-imidazol-1-yl)pyridine, also known as 4-bromo-1H-imidazol-1-ylpyridine, is an organic compound that has been studied for its various applications in scientific research. This compound is composed of a pyridine ring that is substituted with a bromo group at the 4-position and an imidazole group at the 1-position. It is a colorless solid that has a melting point of 139-140°C. This compound has been used in the synthesis of various other compounds and has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
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Pharmaceuticals and Agrochemicals
- Imidazole has been used in the development of a wide range of drugs due to its broad range of chemical and biological properties . For example, it is found in drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
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Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Synthesis of Other Compounds
- Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
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Organic Synthesis and Pharmaceutical Chemistry
- Imidazo [1,2- a ]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives .
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Antimicrobial Activity
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Chemical Industry
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Biochemical Research
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Material Science
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Electrochemistry
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Photographic and Electronic Industries
properties
IUPAC Name |
2-(4-bromoimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQVFWUCYJDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466915 | |
Record name | 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-imidazol-1-YL)pyridine | |
CAS RN |
556775-77-0 | |
Record name | 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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